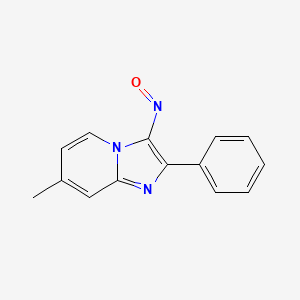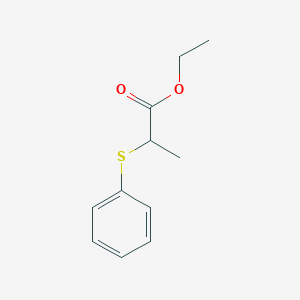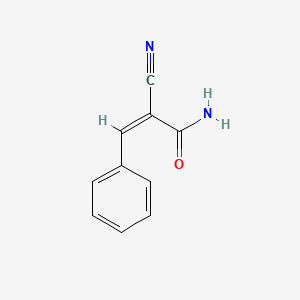
1,2,2,3,3,4-Hexachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6. It is a derivative of butane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various chemical applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2,3,3,4-Hexachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated butane derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated alcohols or acids, while reduction can produce less chlorinated hydrocarbons .
Applications De Recherche Scientifique
1,2,2,3,3,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other agrochemicals
Mécanisme D'action
The mechanism by which 1,2,2,3,3,4-Hexachlorobutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3-Hexachlorobutane: Another hexachlorinated butane derivative with a different arrangement of chlorine atoms.
1,1,2,2,3,4-Hexachlorobutane: Similar to 1,2,2,3,3,4-Hexachlorobutane but with a different substitution pattern
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1573-57-5 |
|---|---|
Formule moléculaire |
C4H4Cl6 |
Poids moléculaire |
264.8 g/mol |
Nom IUPAC |
1,2,2,3,3,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2 |
Clé InChI |
FSRFCQHSPWVMPZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


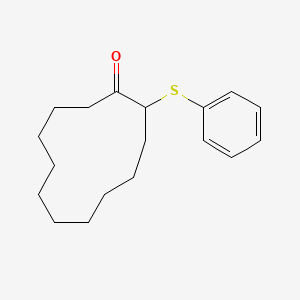
![azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B11940610.png)
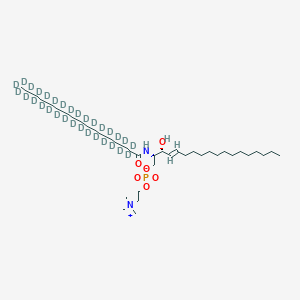
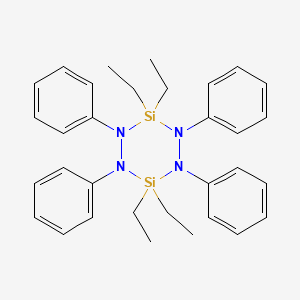




![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
